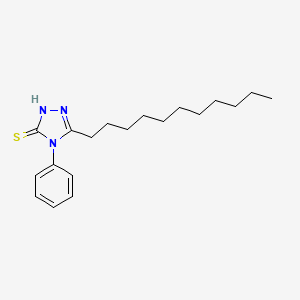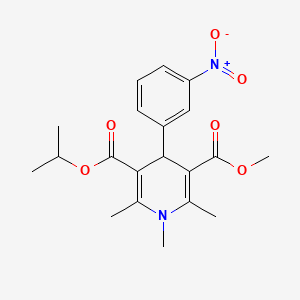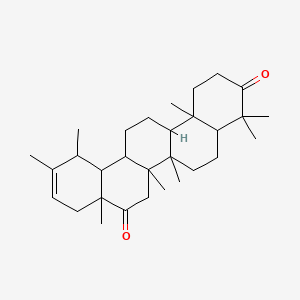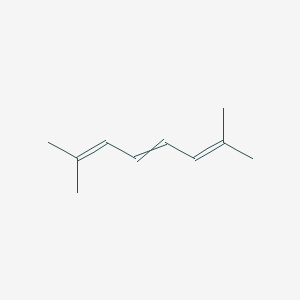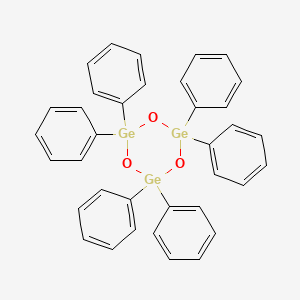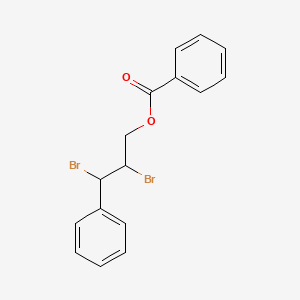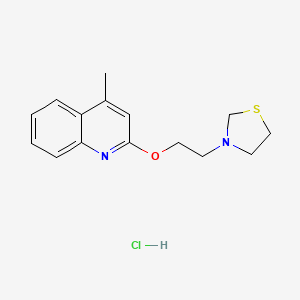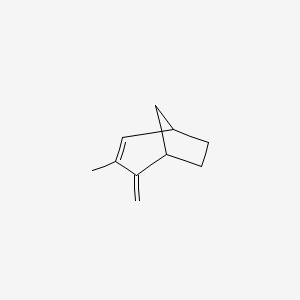![molecular formula C15H26N2O2Si B14670552 1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one) CAS No. 37843-04-2](/img/structure/B14670552.png)
1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) is a unique organosilicon compound characterized by the presence of both silicon and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) typically involves the reaction of azepan-2-one derivatives with ethenyl(methyl)silane under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum to facilitate the formation of the silicon-nitrogen bond. The reaction conditions usually include moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepan-2-one moiety is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to moderate heating.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, alcohols; conditionsorganic solvents, catalysts such as acids or bases, room temperature to moderate heating.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted azepan-2-one derivatives.
科学的研究の応用
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用機序
The mechanism of action of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The silicon-nitrogen bond in the compound can interact with various biological molecules, leading to changes in their structure and function. This interaction can modulate cellular processes, such as signal transduction and gene expression, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1,1’-[Ethyl(methyl)silanediyl]di(azepan-2-one): Similar structure but with an ethyl group instead of an ethenyl group.
1,1’-[Methyl(methyl)silanediyl]di(azepan-2-one): Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and pharmaceuticals.
特性
CAS番号 |
37843-04-2 |
|---|---|
分子式 |
C15H26N2O2Si |
分子量 |
294.46 g/mol |
IUPAC名 |
1-[ethenyl-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one |
InChI |
InChI=1S/C15H26N2O2Si/c1-3-20(2,16-12-8-4-6-10-14(16)18)17-13-9-5-7-11-15(17)19/h3H,1,4-13H2,2H3 |
InChIキー |
BZGAYWZALKJABC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C=C)(N1CCCCCC1=O)N2CCCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
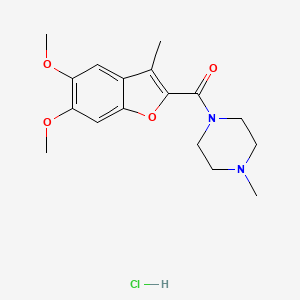
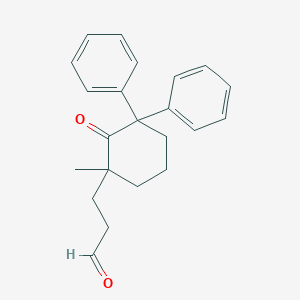
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
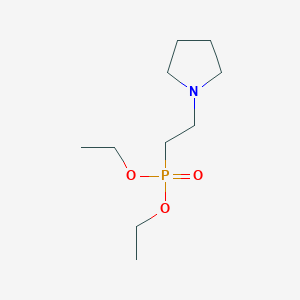
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
